2-(Piperidin-1-yl)cyclohept-2-en-1-one
Description
2-(Piperidin-1-yl)cyclohept-2-en-1-one is a seven-membered cyclic ketone featuring a conjugated enone system and a piperidin-1-yl substituent at the 2-position. The cyclohept-2-en-1-one scaffold is notable for its synthetic versatility in asymmetric reactions, such as the Michael addition, which can yield high enantiomeric excess (e.g., 94% ee) when catalyzed by chiral amines like 9-amino-9-deoxyepiquinine TFA salt . This compound is structurally related to bioactive molecules, particularly in antimicrobial and immunomodulatory contexts, as evidenced by its inclusion in patent applications and medicinal chemistry studies .
Properties
CAS No. |
63166-94-9 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-piperidin-1-ylcyclohept-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c14-12-8-4-1-3-7-11(12)13-9-5-2-6-10-13/h7H,1-6,8-10H2 |
InChI Key |
PAHODGNYMSXONK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CCCCCC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Piperidin-1-yl)cyclohept-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohept-2-en-1-one with piperidine under specific conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(Piperidin-1-yl)cyclohept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the cycloheptenone moiety is replaced by other functional groups.
Scientific Research Applications
2-(Piperidin-1-yl)cyclohept-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Piperidinyl-substituted compounds are frequently explored in drug discovery. Key comparisons include:
Key Observations :
Therapeutic Potential and Target Specificity
- Antimicrobial Applications: Piperidinyl-substituted coumarins (e.g., R4 = -(CH₂)₂-(piperidin-1-yl)) show potent activity against Gram-positive bacteria, suggesting the cycloheptenone analog could be optimized similarly .
- Immunomodulation: The patent EP 2 402 347 A1 highlights piperidinylphenyl acetamides as RORγ modulators, underscoring the scaffold’s adaptability to diverse targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
